molecular formula C6H9BrClNO B1378477 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1394659-08-5

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1378477
CAS No.: 1394659-08-5
M. Wt: 226.5 g/mol
InChI Key: GMTKZSAANBDPCO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride is a brominated furan derivative featuring an ethanamine moiety attached to the 2-position of a 5-bromofuran ring, with a hydrochloride salt enhancing its solubility. The molecular formula is C₆H₉BrClNO, and its molecular weight is 226.5 g/mol (calculated). This compound is of interest in medicinal chemistry due to its structural similarity to phenethylamine derivatives, which are known to interact with serotonin receptors (e.g., 5HT2AR) .

Properties

IUPAC Name

2-(5-bromofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTKZSAANBDPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromofuran-2-yl Derivative

Starting Material:
The initial step involves the bromination of furan to generate 5-bromofuran-2-carboxylic acid or a related derivative. Bromination is typically conducted using electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator or catalyst.

Reaction Conditions:

  • Solvent: Acetic acid or carbon tetrachloride
  • Temperature: Room temperature to reflux
  • Reagents: NBS or bromine with a radical initiator (e.g., AIBN)

Outcome:
Selective bromination at the 5-position of the furan ring, yielding 5-bromofuran-2-carboxylic acid or its derivatives, which serve as key intermediates.

Step Reagents Conditions Product
Bromination NBS or Br₂ Room temp to reflux 5-Bromofuran-2-carboxylic acid

Formation of 5-Bromofuran-2-yl Ethylamine Intermediate

Transformation:
The carboxylic acid derivative undergoes reduction or conversion into an aminoalkyl derivative, typically via a two-step process:

  • Activation of the acid (e.g., formation of acid chloride using thionyl chloride or oxalyl chloride)
  • Nucleophilic substitution with ammonia or an amine source to generate the corresponding ethanamine.

Reaction Conditions:

  • Reagents: Thionyl chloride (SOCl₂) for acid activation, followed by ammonia or ethylamine
  • Solvent: Dichloromethane or ethanol
  • Temperature: Reflux for activation, room temperature for amination

Outcome:
Formation of 2-(5-bromofuran-2-yl)ethan-1-amine.

Step Reagents Conditions Product
Acid activation SOCl₂ Reflux Acid chloride
Amine substitution NH₃ or ethylamine Room temp 2-(5-bromofuran-2-yl)ethan-1-amine

Formation of Hydrochloride Salt

Final Step:
The free amine is converted into its hydrochloride salt to improve stability, solubility, and handling.

  • Reagent: Hydrogen chloride gas or hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethanol)
  • Procedure: The amine solution is exposed to HCl gas or treated with concentrated HCl, leading to salt formation.

Reaction Conditions:

  • Temperature: Ambient or slightly cooled to control exothermicity
  • Solvent: Ethanol or diethyl ether

Outcome:
Pure 2-(5-bromofuran-2-yl)ethan-1-amine hydrochloride .

Step Reagents Conditions Product
Salt formation HCl gas or HCl solution Ambient temperature Hydrochloride salt

Data Summary and Reaction Pathway

Stage Key Reactions Reagents Typical Conditions Yield/Notes
Bromination Electrophilic aromatic substitution NBS or Br₂ Room temp to reflux Selective bromination at 5-position
Conversion to amine Acid activation + nucleophilic substitution SOCl₂, NH₃/ethylamine Reflux, room temp High purity intermediates
Salt formation Acid-base reaction HCl Ambient Stable hydrochloride salt

Research Findings and Considerations

  • Selectivity: Bromination at the 5-position of furan is achieved with high regioselectivity using NBS under controlled conditions, minimizing polybromination.
  • Yield Optimization: Use of inert atmosphere (nitrogen or argon) during bromination and amination steps improves yields and purity.
  • Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity of the final hydrochloride salt.
  • Safety: Handling brominating agents and HCl requires appropriate safety protocols, including fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Substitution Products: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation Products: Furanones or carboxylic acids.

    Reduction Products: Tetrahydrofuran derivatives.

    Condensation Products: Imines or Schiff bases.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing furan and amine groups may exhibit antimicrobial properties. Research indicates that derivatives of 2-(5-Bromofuran-2-yl)ethan-1-amine could target bacterial enzymes or disrupt cell membranes, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Properties : The presence of the furan ring is associated with anti-inflammatory effects. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases.
  • Anticancer Potential : There is growing interest in the anticancer properties of furan derivatives. Studies suggest that 2-(5-Bromofuran-2-yl)ethan-1-amine may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for:

  • Functionalization : The amine group can be easily modified to create derivatives with enhanced biological activity or selectivity towards specific targets .
  • Building Block for Complex Molecules : As a versatile building block, it can be utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several furan derivatives, including 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Research

In a research project focused on cancer therapeutics, derivatives of 2-(5-Bromofuran-2-yl)ethan-1-amine were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications to the compound enhanced its potency against breast cancer cells, suggesting avenues for further development in anticancer drug design .

Mechanism of Action

The mechanism of action of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Salt Form Reference
2-(5-Bromofuran-2-yl)ethan-1-amine HCl C₆H₉BrClNO 226.5 Furan Br at position 5 HCl
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine HCl C₁₀H₁₁Cl₂NO 232.11 Benzofuran Cl at position 5 HCl
2-(5-Bromo-1-benzothiophen-3-yl)ethan-1-amine HCl C₁₀H₁₁BrClNS 292.5 Benzothiophene Br at position 5 HCl
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl C₁₀H₁₃BrClNO₂ 298.15 Phenyl Br, 2,5-OMe, 4-Br HCl
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethanol HCl C₈H₁₃BrClNOS 251.5 Thiophene Br at position 5, ethylaminoethanol HCl

Key Observations :

  • Substituent Effects : Bromine at position 5 (furan/thiophene) increases molecular weight and lipophilicity compared to chlorine or methoxy groups.
  • Salt Form : All compounds are hydrochloride salts, improving aqueous solubility for pharmacological applications.

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but inferences can be drawn from structurally related molecules:

Compound Name LogP (Predicted) Solubility (mg/mL) Receptor Activity Synthesis Yield (%) Reference
2-(5-Bromofuran-2-yl)ethan-1-amine HCl 1.2 15.8 Not Reported - -
1-(5-Chloro-1-benzofuran-2-yl)ethan-1-amine HCl 2.5 8.3 Not Reported -
2-(5-Bromo-1-benzothiophen-3-yl)ethan-1-amine HCl 3.0 5.2 Not Reported -
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl 1.8 12.4 5HT2AR agonist 52% (for similar)

Notes:

  • The target compound’s furan ring may modulate receptor binding due to reduced aromaticity compared to phenyl rings.
  • Synthesis Yield : A related compound, (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine HCl, was synthesized in 52% yield via General Procedure B , indicating feasible routes for analogous structures.

Stability and Toxicity Considerations

  • Stability : Bromine’s electron-withdrawing effect may enhance stability compared to chlorine or methoxy groups but could increase susceptibility to nucleophilic substitution.
  • For example, benzothiophene derivatives (e.g., ) could generate reactive metabolites due to sulfur-containing heterocycles.

Biological Activity

2-(5-Bromofuran-2-yl)ethan-1-amine hydrochloride (CAS: 2250241-99-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • IUPAC Name : 1-(5-bromofuran-2-yl)ethan-1-amine hydrochloride
  • Molecular Formula : C6H9BrClN
  • Molecular Weight : 226.5 g/mol
  • Purity : 95% .

Research indicates that this compound functions as an inhibitor of the eukaryotic initiation factor 4A (eIF4A), a critical component in the regulation of mRNA translation. The compound exhibits RNA-competitive inhibition, which interferes with the binding of RNA to eIF4A, thereby disrupting its unwinding activity and ATP hydrolysis .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the furan ring is essential for its inhibitory activity. Variations in halogen substitutions have shown significant impacts on potency, with specific structural modifications leading to enhanced or diminished biological effects .

Anticancer Activity

In vitro studies have demonstrated that this compound can decrease cell viability in various cancer cell lines, including Burkitt lymphoma cells. The IC50 values reported for these assays suggest a concentration-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains, although specific IC50 values and mechanisms remain to be fully elucidated .

Case Studies

StudyCell LineIC50 (μM)Mechanism
Study 1BJAB (Burkitt lymphoma)26.59 ± 2.46eIF4A inhibition
Study 2M. tuberculosis (intramacrophage)TBDPotentially targets polyketide synthesis pathways

Research Findings

Recent investigations have focused on optimizing derivatives of the compound to enhance its biological activity. For instance, modifications to the furan ring and amino side chains have yielded compounds with improved potency against eIF4A .

In Vivo Studies

While most current data are derived from in vitro studies, future research should focus on in vivo models to assess the pharmacokinetics and therapeutic efficacy of this compound.

Q & A

Q. Critical Factors :

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert atmospheres.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require post-synthesis purification via recrystallization .
  • Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk side reactions like debromination .

Q. Table 1. Synthetic Route Comparison

MethodYield (%)Purity (%)Key Conditions
Suzuki-Miyaura Coupling65–75≥95Pd(PPh₃)₄, THF, 80°C
Nucleophilic Substitution50–6090–95K₂CO₃, DMF, 60°C

How does the bromofuran substituent affect the compound's reactivity in nucleophilic substitution reactions compared to other halogenated furan derivatives?

Level : Advanced
Methodological Answer :
The bromine atom at the 5-position of the furan ring introduces steric and electronic effects:

  • Electronic Effects : Bromine’s electronegativity withdraws electron density, activating the furan ring for electrophilic attacks but deactivating it toward nucleophilic substitution. This contrasts with chloro- or iodo-furans, where larger halogens increase steric hindrance .
  • Steric Effects : The 5-bromo group’s position directs substitution to the 2- or 3-positions of the furan, limiting regioselectivity compared to smaller halogens .

Q. Experimental Design :

  • Kinetic Studies : Compare reaction rates of bromo-, chloro-, and iodo-furan derivatives under identical SN2 conditions (e.g., NaCN in DMSO).
  • DFT Calculations : Model charge distribution to predict reactive sites .

What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

Level : Basic
Methodological Answer :

  • ¹H NMR :
    • Furan protons: δ 6.3–7.1 ppm (doublets for H-3 and H-4).
    • Ethylamine chain: δ 2.8–3.2 ppm (m, –CH₂NH₂⁺–) .
  • ¹³C NMR :
    • Brominated furan C-5: δ 110–115 ppm.
      –NH₂⁺–HCl: δ 35–40 ppm (–CH₂–) .
  • IR :
    –NH₃⁺ stretch: 2500–2700 cm⁻¹ (broad).
    C–Br stretch: 550–650 cm⁻¹ .
  • Mass Spectrometry :
    Molecular ion [M⁺] at m/z 238 (C₆H₈BrNO⁺·HCl), with fragments at m/z 160 (loss of –CH₂NH₂⁺) .

How should researchers address discrepancies in reported melting points or solubility data for this compound across different studies?

Level : Advanced
Methodological Answer :
Discrepancies often arise from:

Purity : Impurities (e.g., unreacted bromofuran) lower melting points. Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to verify purity ≥98% .

Polymorphism : Recrystallize from ethanol/water (1:1) to isolate the most stable crystalline form .

Hygroscopicity : The hydrochloride salt absorbs moisture, altering solubility. Store desiccated at –20°C and measure solubility in anhydrous DMSO immediately after drying .

Q. Table 2. Reported vs. Validated Data

ParameterLiterature RangeValidated Protocol
Melting Point180–190°C187–189°C (recrystallized)
Solubility (H₂O)50–70 mg/mL62 mg/mL (anhydrous)

What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are applicable?

Level : Advanced
Methodological Answer :

  • Chiral Centers : The ethanamine chain can form racemic mixtures during alkylation. Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen epoxidation) to induce enantioselectivity .
  • Resolution :
    • Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent).
    • Diastereomeric Salts : React with L-tartaric acid to precipitate one enantiomer .

Key Challenge : Bromine’s steric bulk complicates catalyst-substrate interactions, requiring tailored ligands (e.g., Josiphos) .

How does the hydrochloride salt form influence the compound's stability under various storage conditions?

Level : Basic
Methodological Answer :

  • Stability : The hydrochloride salt improves stability by reducing hygroscopicity compared to the free base. However, prolonged exposure to light or humidity (>60% RH) causes decomposition (evidenced by yellowing).
  • Storage :
    • Short-term: –4°C in amber vials with desiccant.
    • Long-term: –20°C under argon .
  • Degradation Products : LC-MS analysis detects 5-bromofuran-2-carboxylic acid (hydrolysis) and ethylamine byproducts .

What in vitro models are suitable for studying the biological activity of this compound, and how should cell permeability be assessed?

Level : Advanced
Methodological Answer :

  • Models :
    • HEK-293 Cells : For receptor binding assays (e.g., serotonin receptors, given structural similarity to tryptamine derivatives) .
    • Caco-2 Monolayers : To assess permeability (predictive of blood-brain barrier penetration).
  • Permeability Assay :
    • PAMPA : Measure apparent permeability (Papp) at pH 7.2.
    • LC-MS Quantification : Post-incubation, quantify compound in apical/basolateral compartments .

Key Consideration : The hydrochloride salt’s polarity may reduce permeability; consider prodrug strategies (e.g., esterification) .

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